3-Methoxy-2-oxopropanoic acid
Description
Nomenclature and Systematic Chemical Classification
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that every substance has a unique and unambiguous name from which its structure can be derived. wikipedia.org For 3-Methoxy-2-oxopropanoic acid, the name is constructed by identifying the principal functional group and the parent carbon chain. The longest carbon chain containing the principal functional group, the carboxylic acid, is a three-carbon chain, making it a derivative of propanoic acid. wikipedia.org
The functional groups are numbered starting from the carboxylic acid carbon as position 1. This results in a ketone (oxo) group at the second carbon and a methoxy (B1213986) group attached to the third carbon. Therefore, the IUPAC name is This compound . nih.govaskfilo.com
It is classified as a multifunctional organic compound, specifically:
A Carboxylic Acid , due to the -COOH group.
A Ketone , due to the C=O group at the C-2 position.
An Ether , due to the -OCH₃ group.
Below is a table of its key chemical identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₄H₆O₄ nih.gov |
| CAS Number | 1347623-14-3 |
| PubChem CID | 20511974 nih.gov |
| Molecular Weight | 118.09 g/mol |
| Canonical SMILES | COCC(=O)C(=O)O |
| InChI Key | RZLCNEIXLBSESG-UHFFFAOYSA-N |
Significance in Contemporary Organic Chemistry and Biochemistry
The significance of this compound lies primarily in its potential as a versatile intermediate in organic synthesis. α-Keto acids are well-established precursors in various chemical transformations. rsc.org The dual reactivity of the ketone and carboxylic acid functional groups allows for a range of reactions. For example, the ketone can undergo nucleophilic addition and condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid halides.
While specific, large-scale applications of this compound are not widely documented, its structural motif is found in more complex molecules of biological interest. Analogues and derivatives of α-keto acids are central to the synthesis of pharmaceuticals and other fine chemicals. musashino.com For instance, the related compound methyl pyruvate (B1213749) (the methyl ester of pyruvic acid) is used as a raw material for pharmaceuticals, agrochemicals, and other industrial applications due to its high reactivity. musashino.com The presence of the methoxy group in this compound offers a site for potential modification or can influence the electronic properties and stability of the molecule compared to its parent, pyruvic acid.
In biochemistry, α-keto acids are key intermediates in the metabolic pathways that link carbohydrate, fat, and protein metabolism. musashino.com They are involved in transamination reactions, where an amino group is transferred to a keto acid to form an amino acid. nih.gov Although this compound is not a common metabolite, studying such synthetic analogues can provide insights into enzyme specificity and metabolic regulation.
Structural Relationship to Key Metabolic Intermediates and Analogues
The structure of this compound is closely related to several key molecules in central metabolism, most notably pyruvic acid. Understanding these relationships helps to contextualize its potential biochemical role and synthetic utility.
Pyruvic Acid: This is the parent compound, lacking the methoxy group. Pyruvic acid is a crucial product of glycolysis and a starting point for the citric acid cycle (as acetyl-CoA), gluconeogenesis, and amino acid synthesis. rsc.orgontosight.ai this compound can be viewed as a C-3 ether derivative of pyruvic acid.
Oxaloacetic Acid: A four-carbon dicarboxylic keto acid, oxaloacetate is a key intermediate in the citric acid cycle and gluconeogenesis. It participates in transamination to form the amino acid aspartate. nih.gov While oxaloacetic acid has an additional carboxyl group, it shares the α-keto acid motif.
Methyl Pyruvate: This compound is the methyl ester of pyruvic acid. wikipedia.orgnih.gov It shares the same core keto-acid structure but differs in the modification of the carboxyl group, whereas this compound is modified at the methyl group of pyruvate. Both are valuable prochiral precursors for synthesizing amino acids like alanine (B10760859). wikipedia.org
The table below provides a structural comparison.
Table 2: Structural Comparison with Key Analogues
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₄H₆O₄ | Propanoic acid backbone with a C-2 keto group and a C-3 methoxy group. |
| Pyruvic Acid | C₃H₄O₃ | Propanoic acid backbone with a C-2 keto group. rsc.org |
| Oxaloacetic Acid | C₄H₄O₅ | Butanedioic acid backbone with a C-2 keto group. nih.gov |
| Methyl Pyruvate | C₄H₆O₃ | Methyl ester of pyruvic acid. wikipedia.orgnist.gov |
| 3-Methoxypropanoic acid | C₄H₈O₃ | Propanoic acid backbone with a C-3 methoxy group; lacks the keto group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDKZIIYRPMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic and Biochemical Research of 3 Methoxy 2 Oxopropanoic Acid
Enzymatic Transformations and Substrate Specificity Studies
The chemical structure of 3-Methoxy-2-oxopropanoic acid, featuring a reactive alpha-keto acid functional group, suggests it is a plausible substrate for a variety of enzymes, particularly those involved in amino acid metabolism.
Interaction with Pyridoxal 5′-Phosphate-Dependent Enzymes (e.g., Aminotransferases)
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions, including transamination, decarboxylation, and racemization. frontiersin.org Aminotransferases, a major class of PLP-dependent enzymes, catalyze the transfer of an amino group from an amino acid to an alpha-keto acid, a critical step in the synthesis and degradation of amino acids. mdpi.commdpi.com
Given its alpha-keto acid structure, this compound is a hypothetical substrate for various aminotransferases. The substrate specificity of these enzymes can be broad, allowing them to act on a range of alpha-keto acids. mdpi.comnih.gov For instance, branched-chain amino acid aminotransferases and aromatic amino acid aminotransferases are known to accept a variety of keto-acid substrates. frontiersin.orgnih.gov The small size and polar nature of this compound might allow it to fit into the active sites of aminotransferases that typically bind small alpha-keto acids like pyruvate (B1213749) or alpha-ketoglutarate.
The interaction would likely involve the formation of a Schiff base between the keto group of this compound and the PMP (pyridoxamine 5'-phosphate) form of the enzyme, leading to the synthesis of a new amino acid, 3-methoxyalanine, and regeneration of the PLP form of the enzyme. The efficiency of this reaction would depend on the specific isoform of the aminotransferase and its affinity for small, methoxylated substrates.
To illustrate the potential for such enzymatic transformations, the following table presents kinetic data for the interaction of a well-characterized aminotransferase with various small alpha-keto acid substrates. While data for this compound is not available, the data for analogous compounds demonstrate the capacity of these enzymes to process a range of small keto acids.
| Enzyme | Amino Donor Substrate | Keto Acid Acceptor Substrate | Km (mM) for Keto Acid | kcat (s-1) | kcat/Km (M-1s-1) |
| Alanine (B10760859) Aminotransferase (Human) | L-Alanine | α-Ketoglutarate | 0.28 | 525 | 1.9 x 106 |
| Aspartate Aminotransferase (E. coli) | L-Aspartate | α-Ketoglutarate | 0.05 | 860 | 1.7 x 107 |
| Branched-Chain Aminotransferase (Human) | L-Leucine | α-Ketoisocaproate | 0.04 | 12 | 3.0 x 105 |
This table is illustrative and presents data for known aminotransferase reactions to provide a comparative context for the potential enzymatic processing of this compound.
Mechanistic Investigations of Enzyme-Catalyzed Reactions
The mechanism of aminotransferase-catalyzed reactions is well-established and proceeds via a Ping-Pong Bi-Bi mechanism. mdpi.com In the context of this compound, the proposed reaction sequence would be as follows:
First Half-Reaction (Amino Acid to Keto Acid): An amino acid (e.g., glutamate) binds to the PLP-enzyme complex, forming an external aldimine. The amino group is then transferred to PLP to form pyridoxamine-5'-phosphate (PMP) and releases the corresponding alpha-keto acid (alpha-ketoglutarate).
Second Half-Reaction (Keto Acid to Amino Acid): this compound would then enter the active site and bind to the PMP-form of the enzyme. The amino group from PMP is transferred to this compound to form the putative amino acid, 3-methoxyalanine. This step regenerates the PLP-form of the enzyme, completing the catalytic cycle.
Beyond transamination, other PLP-dependent enzymes could potentially act on this compound. For instance, decarboxylases catalyze the removal of a carboxyl group. However, the substrate specificity of these enzymes would need to be investigated to determine if this compound is a viable substrate.
Exploration of Metabolic Pathway Integration
The central position of alpha-keto acids in metabolism suggests that this compound, if present in biological systems, could intersect with several key metabolic pathways.
Post-Glycolytic Pathway Connections and Carbon Flow Analysis
Alpha-keto acids are pivotal intermediates that link amino acid metabolism with carbohydrate metabolism. fiveable.me Pyruvate, the end product of glycolysis, is a primary example of an alpha-keto acid that can be either transaminated to form alanine or enter the citric acid cycle via conversion to acetyl-CoA. libretexts.orgnih.gov
Given its structural similarity to pyruvate, this compound could potentially be metabolized by enzymes that act on pyruvate. For example, pyruvate dehydrogenase complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. The presence of the methoxy (B1213986) group on the third carbon of this compound might influence its recognition and processing by this enzyme complex. If decarboxylated, it could yield methoxyacetyl-CoA, which could then potentially enter fatty acid synthesis or other metabolic pathways.
Interplay within Amino Acid and Ketone Body Metabolism
The reversible nature of transamination reactions places alpha-keto acids at the heart of amino acid homeostasis. fiveable.meyoutube.com The formation of this compound could arise from the transamination of the corresponding amino acid, 3-methoxyalanine. Conversely, as discussed, this compound could serve as a precursor for the synthesis of 3-methoxyalanine, contingent on the availability of amino donors.
Ketone bodies are produced from acetyl-CoA, primarily in the liver, during periods of fasting or low carbohydrate intake. wikipedia.orgjackwestin.com If this compound were to be converted to methoxyacetyl-CoA, it could contribute to the pool of acyl-CoA molecules. However, the direct integration of a methoxylated two-carbon unit into the canonical ketone body synthesis pathway, which starts with the condensation of two acetyl-CoA molecules, is speculative. wikipedia.org
Intracellular and Extracellular Occurrence in Biological Systems
The existence of this compound in biological systems has not been definitively documented in major metabolic databases. Its presence would likely be at low concentrations, necessitating sensitive analytical techniques for detection, such as high-resolution mass spectrometry-based metabolomics. mdpi.comnih.gov
Untargeted metabolomics studies have the potential to identify novel metabolites in biological fluids and tissues. nih.gov The detection of this compound would depend on its abundance and ionization efficiency in mass spectrometry. The presence of a methoxy group could be a distinguishing feature in its mass spectrum. nih.govnih.gov
The metabolism of methoxylated compounds is known to occur in biological systems. For instance, methoxyacetic acid is a known metabolite of 2-methoxyethanol (B45455). medchemexpress.comwikipedia.orgnih.gov The enzymatic machinery for processing methoxy groups, such as O-demethylases, exists and could potentially be involved in the synthesis or degradation of this compound. nih.govwikipedia.org
The following table provides examples of methoxylated compounds and their known biological contexts, illustrating the plausibility of methoxylated metabolites in biological systems.
| Compound | Biological Context |
| Methoxyacetic acid | Metabolite of 2-methoxyethanol medchemexpress.comwikipedia.orgnih.gov |
| 4-hydroxy-3-methoxyphenylglycol (MHPG) | Metabolite of norepinephrine |
| O-methylated flavonoids | Common plant secondary metabolites wikipedia.org |
This table provides examples of known methoxylated metabolites to support the hypothetical occurrence of this compound.
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is fundamental for isolating 3-Methoxy-2-oxopropanoic acid from other components in a sample mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like α-keto acids. Reversed-phase (RP) HPLC is commonly utilized, where the separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.
For effective retention of this compound on a standard C18 column, the mobile phase must be acidified. nih.gov Adding an acid like phosphoric acid or formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention time on the column. nih.gov The separation of various organic acids can be achieved using a highly aqueous mobile phase with polar-modified reversed-phase columns, which are designed to prevent phase collapse. lcms.cz
Detection can be achieved using a UV detector, typically at a low wavelength (around 210 nm) to detect the carbonyl and carboxyl groups. However, for enhanced sensitivity and selectivity, especially in complex biological samples, derivatization is often employed. Reagents that react with the keto group can introduce a chromophore or fluorophore, allowing for detection at higher wavelengths with less interference. For instance, various α-keto acids are derivatized to form UV-absorbing or fluorescent derivatives before HPLC analysis. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity.
Table 1: Illustrative HPLC Parameters for α-Keto Acid Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Acid suppresses ionization for better retention. |
| Elution | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |
| Flow Rate | 0.6 - 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm or Fluorescence post-derivatization | UV for general detection; fluorescence for high sensitivity. |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is non-volatile due to its polar carboxylic acid group. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. youtube.comresearchgate.net
The two most common derivatization strategies for carboxylic acids and keto groups are silylation and alkylation (esterification). nih.govcolostate.edu
Silylation: This involves replacing the active hydrogen atoms in the carboxylic acid group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.comrestek.com This process converts the polar -COOH group into a nonpolar, volatile TMS-ester. restek.com
Alkylation/Esterification: This method converts the carboxylic acid into an ester, typically a methyl or ethyl ester. This is a robust method for preparing volatile derivatives of organic acids. gcms.cz
Oximation: The keto group can be protected through methoximation prior to silylation to prevent the formation of multiple derivatives from tautomers, which is particularly important for α-keto acids. youtube.com
Once derivatized, the compound can be separated on a nonpolar or mid-polar capillary GC column and detected by a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for definitive identification. nih.gov
Table 2: Common Derivatization Strategies for GC Analysis of Organic Acids
| Derivatization Agent | Target Functional Group(s) | Resulting Derivative | Key Advantages |
|---|---|---|---|
| BSTFA or MSTFA | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester | Highly effective, creates volatile derivatives. |
| Methoxyamine HCl | Keto, Aldehyde | Methoxime | Stabilizes keto groups, prevents multiple peaks. youtube.com |
| Methyl Chloroformate (MCF) | Carboxylic Acid, Amine | Methyl Ester | Rapid reaction, suitable for a wide range of organic acids. nih.gov |
Spectroscopic and Spectrometric Characterization Approaches
Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its molecular structure and providing information for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would show a singlet for the three protons of the methoxy (B1213986) (-OCH₃) group and another singlet for the two protons of the methylene (B1212753) (-CH₂-) group. The chemical shift of the methoxy protons typically appears around 3.5-4.0 ppm. acdlabs.comresearchgate.net The methylene protons, being situated between two electron-withdrawing groups (carbonyl and carboxyl), would be deshielded and appear further downfield. The acidic proton of the carboxylic acid would appear as a broad singlet at a highly deshielded position (typically >10 ppm), though its position is variable and it may exchange with deuterium in solvents like D₂O. blogspot.com
¹³C NMR: The carbon NMR spectrum would show four distinct signals, corresponding to the four unique carbon atoms: the methoxy carbon, the methylene carbon, the keto carbonyl carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbons are the most deshielded, typically appearing in the 160-200 ppm range. docbrown.info The methoxy carbon signal is expected around 50-60 ppm. acdlabs.com
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| -OCH₃ | Methoxy | ~3.8 | ~55 | Singlet (3H) |
| -CH₂- | Methylene | ~4.0 | ~70 | Singlet (2H) |
| -C=O | Keto Carbonyl | N/A | ~195 | N/A |
| -COOH | Carboxyl Carbonyl | >10 (broad) | ~170 | Singlet (1H) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For a polar molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, particularly when coupled with HPLC (LC-MS). nih.govtheanalyticalscientist.com ESI would likely produce a prominent pseudomolecular ion, [M-H]⁻ in negative ion mode, corresponding to the deprotonated molecule.
Under harder ionization conditions (like Electron Ionization in GC-MS), the molecule would fragment in a predictable manner. Key fragmentation mechanisms for carbonyl compounds include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com
Expected fragmentation patterns for this compound (Molecular Weight: 118.09 g/mol ) would include:
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
Alpha-Cleavage: Cleavage on either side of the keto group, leading to the loss of the methoxycarbonyl radical (•COOCH₃) or the carboxyl radical (•COOH). jove.com
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Proposed Identity/Origin |
|---|---|---|
| [M-H]⁻ | 117.019 | Deprotonated molecular ion (ESI negative mode). |
| [M+Na]⁺ | 141.011 | Sodiated adduct (ESI positive mode). |
| [M-COOH]⁺ | 73.029 | Loss of the carboxyl group via alpha-cleavage. |
| [M-COOCH₃]⁺ | 59.013 | Loss of the methoxycarbonyl group via alpha-cleavage. |
Advanced Sample Preparation and Derivatization Strategies for Enhanced Detection
Effective sample preparation is critical for accurate analysis, especially when dealing with complex biological or environmental matrices. organomation.com The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the sample to meet the detection limits of the analytical instrument. ebi.ac.uk Common techniques include:
Protein Precipitation: For biological samples like plasma or cell lysates, proteins are often removed by adding a cold organic solvent (e.g., acetonitrile or methanol), which denatures and precipitates them.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb either the analyte or the impurities, allowing for efficient cleanup and concentration. ebi.ac.uk
Derivatization is a key strategy not only for enabling GC analysis but also for enhancing detection in LC-MS. nih.govresearchgate.net By reacting the carboxylic acid or keto group with a specific reagent, a tag can be introduced that significantly improves performance. dntb.gov.ua For LC-MS, derivatization can introduce a permanently charged group or a readily ionizable moiety, which dramatically increases the signal intensity in ESI-MS. nih.govnih.gov For example, reagents containing a quaternary ammonium group can be used to tag carboxylic acids, allowing for highly sensitive detection in positive-ion ESI mode.
Pre-column and In-situ Derivatization for Biologically Relevant Samples
Pre-column and in-situ derivatization are critical techniques in the analysis of this compound from biological samples such as plasma, urine, and cell extracts. These processes modify the analyte before chromatographic separation to improve its stability, volatility (for gas chromatography), or detectability (e.g., by adding a chromophore or fluorophore for liquid chromatography).
Pre-column derivatization involves reacting the sample extract with a derivatizing agent in a separate step before injection into the analytical instrument. This approach allows for optimization of the reaction conditions (e.g., temperature, time, pH) to ensure complete derivatization, which is crucial for accurate quantification. For α-keto acids like this compound, this is the most common approach, as it helps to stabilize the otherwise reactive keto group.
In-situ derivatization , on the other hand, involves the derivatization reaction occurring directly within the biological matrix during sample preparation or quenching. This can be advantageous in minimizing sample handling steps and potentially stabilizing highly reactive analytes immediately upon extraction. For instance, a derivatizing agent can be added to the extraction solvent to simultaneously extract and derivatize this compound from a tissue homogenate.
The choice between pre-column and in-situ derivatization depends on the stability of this compound, the complexity of the sample matrix, and the specific analytical platform being used (GC-MS or LC-MS).
Selection and Optimization of Derivatizing Agents (e.g., Methoxyamine Hydrochloride, Phenylhydrazines)
The selection of an appropriate derivatizing agent is paramount for the successful analysis of this compound. The ideal agent should react specifically and completely with the keto group under mild conditions to form a stable derivative with enhanced analytical properties.
Methoxyamine Hydrochloride (MOX) is a widely used derivatizing agent for carbonyl compounds, including α-keto acids, particularly in GC-MS based metabolomics. It reacts with the ketone group to form a methoxime derivative. This process, known as methoximation, prevents the formation of multiple tautomers of the keto acid in solution, leading to a single, stable derivative peak in the chromatogram. The reaction is typically carried out in a solvent like pyridine, followed by a second derivatization step (e.g., silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to derivatize other active hydrogens in the molecule, thereby increasing its volatility for GC analysis.
Table 1: Typical Reaction Conditions for Methoxyamine Hydrochloride Derivatization
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Methoxyamine Hydrochloride (MOX) in Pyridine |
| Temperature | 30°C - 60°C |
| Reaction Time | 60 - 90 minutes |
Phenylhydrazines , such as 2,4-dinitrophenylhydrazine (DNPH) and 3-nitrophenylhydrazine (3-NPH), are another important class of derivatizing agents for α-keto acids. These reagents react with the carbonyl group to form stable hydrazone derivatives that are highly UV-active or can be readily ionized in mass spectrometry, making them suitable for HPLC-UV or LC-MS analysis. The derivatization with phenylhydrazines can enhance the sensitivity of detection significantly. Optimization of the reaction often involves adjusting the pH, reaction time, and temperature to ensure complete derivatization and minimize side reactions.
Table 2: Comparison of Common Derivatizing Agents for α-Keto Acids
| Derivatizing Agent | Analytical Platform | Advantages | Considerations |
|---|---|---|---|
| Methoxyamine Hydrochloride | GC-MS | Prevents tautomerization, forms stable derivatives | Requires a two-step derivatization process (methoximation followed by silylation) |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Forms highly UV-absorbent derivatives, enhances sensitivity | Can form cis/trans isomers, potentially complicating chromatography |
Microextraction Techniques for Sample Enrichment
Given that this compound may be present at trace levels in biological samples, microextraction techniques are often employed for sample enrichment and clean-up. These methods are designed to concentrate the analyte of interest from a larger sample volume into a smaller volume of a suitable solvent, thereby increasing its concentration and improving the signal-to-noise ratio during analysis.
Common microextraction techniques that can be applied to the analysis of organic acids like this compound include:
Liquid-Phase Microextraction (LPME) : This technique uses a small volume of an immiscible organic solvent to extract the analyte from an aqueous sample. The small volume of the extraction phase leads to a high enrichment factor.
Dispersive Liquid-Liquid Microextraction (DLLME) : In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area of the fine droplets of the extraction solvent allows for rapid extraction of the analyte.
Solid-Phase Microextraction (SPME) : SPME utilizes a fused silica fiber coated with a suitable stationary phase. The fiber is exposed to the sample, and the analyte partitions into the coating. The analyte is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography.
The choice of the microextraction technique will depend on the physicochemical properties of this compound and its derivative, the nature of the sample matrix, and the required level of enrichment. Optimization of parameters such as solvent selection, pH of the sample, extraction time, and temperature is crucial for achieving high recovery and reproducibility.
Reactivity and Reaction Mechanisms in Chemical Systems
Oxidation and Reduction Pathways of the Alpha-Keto Acid Moiety
The alpha-keto acid moiety in 3-Methoxy-2-oxopropanoic acid is the primary site for redox transformations. The electrophilic nature of the two adjacent carbonyl carbons makes them susceptible to both oxidation and reduction under appropriate conditions.
Oxidation:
The alpha-keto acid can be oxidized, typically leading to decarboxylation and the formation of a carboxylic acid with one less carbon atom. While specific studies on this compound are not extensively documented, the oxidation of alpha-keto acids, in general, can proceed via several mechanisms, often involving strong oxidizing agents. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the alpha-keto acid. smolecule.com
A plausible oxidative pathway for this compound would involve oxidative decarboxylation to yield methoxyacetic acid. The reaction would proceed with the loss of carbon dioxide from the carboxylic acid group and oxidation at the keto position.
Reduction:
The carbonyl group of the alpha-keto acid is readily reduced to a hydroxyl group, forming the corresponding alpha-hydroxy acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The reduction of this compound would yield 3-methoxy-2-hydroxypropanoic acid. This reaction is a fundamental transformation and provides access to valuable alpha-hydroxy acid derivatives.
| Reaction Type | Reagent | Major Product | Reaction Conditions |
| Oxidation | Potassium permanganate (KMnO₄) | Methoxyacetic acid | Typically acidic or basic conditions |
| Reduction | Sodium borohydride (NaBH₄) | 3-methoxy-2-hydroxypropanoic acid | Protic solvent (e.g., ethanol, water) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-methoxypropane-1,2-diol | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup |
This table presents plausible reactions based on the general reactivity of alpha-keto acids.
Nucleophilic Additions and Substitution Reactions Involving the Methoxy (B1213986) Group
The methoxy group in this compound is part of an ester functionality (a methyl ester of an oxo-acid). As such, it can participate in nucleophilic acyl substitution reactions. However, the direct substitution of the methoxy group is generally less facile compared to reactions at the more electrophilic keto-carbonyl or the acidic carboxylic acid proton.
Under forcing conditions, such as treatment with strong nucleophiles and heat, the methoxy group could potentially be displaced. For example, reaction with a strong base like sodium hydroxide (B78521) in a saponification reaction would lead to the formation of the corresponding carboxylate salt of 2-oxopropanoic acid, which upon acidification would yield 2-oxopropanoic acid (pyruvic acid). Similarly, aminolysis with an amine could potentially form the corresponding amide, although this reaction is often less efficient than with more reactive acylating agents.
It is important to note that in many nucleophilic aromatic substitution reactions, a methoxy group can act as a leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups. ntu.edu.sglibretexts.orgmasterorganicchemistry.com While this compound is not an aromatic compound, the principles of nucleophilic substitution at a saturated carbon bearing an oxygen leaving group can be considered, though such reactions are generally less common for simple methyl ethers without activation.
| Nucleophile | Potential Product | Reaction Type | General Conditions |
| Hydroxide ion (OH⁻) | 2-Oxopropanoic acid (Pyruvic acid) | Saponification (Nucleophilic Acyl Substitution) | Aqueous base, heat |
| Amine (R-NH₂) | N-substituted-2-oxopropanamide | Aminolysis (Nucleophilic Acyl Substitution) | High temperature, pressure may be required |
This table outlines potential reactions based on the general reactivity of methyl esters.
Cyclization and Condensation Reactions with Bifunctional Reagents
The presence of multiple reactive sites in this compound makes it a valuable substrate for cyclization and condensation reactions with bifunctional reagents. These reactions can lead to the formation of a variety of heterocyclic compounds.
A bifunctional reagent, containing two nucleophilic or electrophilic centers, can react with two of the functional groups in this compound to form a ring. For example, a reagent containing two nucleophilic sites, such as a diamine or a hydrazine (B178648) derivative, could react with the two carbonyl groups (keto and carboxylic acid/ester) of this compound.
For instance, the reaction of an alpha-keto acid with a hydrazine can lead to the formation of a pyridazinone derivative. In a similar vein, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents are known to produce various heterocyclic systems. nih.gov While the specific reactions of this compound are not detailed, analogous transformations can be expected.
The reaction with o-phenylenediamine (B120857) could potentially lead to the formation of a quinoxaline (B1680401) derivative. The reaction would likely proceed through initial condensation of one of the amine groups with the keto-carbonyl, followed by an intramolecular cyclization and dehydration.
| Bifunctional Reagent | Potential Heterocyclic Product | Reaction Type |
| Hydrazine (H₂N-NH₂) | Dihydropyridazinone derivative | Condensation/Cyclization |
| o-Phenylenediamine | Quinoxaline derivative | Condensation/Cyclization |
| Thiosemicarbazide | Thiadiazine derivative | Condensation/Cyclization |
This table illustrates potential cyclization reactions based on the known reactivity of alpha-keto acids with bifunctional reagents.
Advanced Research Applications and Future Directions
Role as a Chemical Building Block in Complex Molecule Synthesis
As a bifunctional molecule, 3-Methoxy-2-oxopropanoic acid is a promising building block for the synthesis of complex organic molecules. α-Keto acids and their esters are recognized as versatile platform molecules in organic synthesis, lending themselves to the creation of a wide array of value-added compounds. mdpi.com Their utility spans the synthesis of pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com
The reactivity of the α-keto acid moiety allows for various transformations, including esterification, nucleophilic addition to the carbonyl group, and reduction. mdpi.com These reactions are fundamental in constructing larger molecular frameworks. For instance, α-keto esters can be synthesized through methods like the oxidative esterification of acetophenones. organic-chemistry.org Furthermore, the synthesis of complex structures such as mycolic acids, which contain both methoxy (B1213986) and keto functionalities, highlights the potential utility of building blocks like this compound in assembling intricate natural products. uludag.edu.tr
Future research could explore the use of this compound in the synthesis of novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The presence of the methoxy group can also influence the stereoselectivity of reactions, a critical aspect in the synthesis of chiral drugs.
| Complex Molecule Class | Synthetic Utility of α-Keto Acid Moiety | Potential Application |
|---|---|---|
| Peptide α-ketoamides | Acts as a pharmacophoric unit for enzyme interaction. nih.gov | Proteasome inhibitors for cancer therapy. nih.gov |
| Heterocyclic Compounds | Participates in cyclization reactions to form various ring systems. | Pharmaceuticals and agrochemicals. researchgate.net |
| Mycolic Acids | Incorporation of methoxy and keto functionalities into long-chain fatty acids. uludag.edu.tr | Study of mycobacterial cell walls and development of new antibiotics. uludag.edu.tr |
Application in Cheminformatics and Computational Chemistry for Predictive Modeling
The field of cheminformatics offers powerful tools for analyzing and predicting the properties of molecules like this compound. nih.govnih.gov By creating large datasets of organic compounds, researchers can develop models to predict various characteristics, including bioactivity, toxicity, and physicochemical properties. nih.govresearchgate.net These predictive models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing experimental work. nih.gov
Computational chemistry, particularly methods like Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound. nih.gov Such studies can provide insights into its binding affinity to biological targets and the mechanisms of its reactions. nih.gov For example, computational studies on the binding of α-keto acids to enzyme active sites have helped to elucidate the role of specific functional groups in molecular recognition and catalysis. nih.gov
Future computational research on this compound could focus on developing quantitative structure-activity relationship (QSAR) models to predict its biological activities. Additionally, molecular dynamics simulations could be used to study its interactions with proteins and other biomolecules in a dynamic environment, offering a more realistic picture of its potential biological roles.
| Methodology | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. nih.gov | Understanding of reaction mechanisms and binding affinities. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of potential therapeutic targets and off-target effects. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions with biological macromolecules. | Elucidation of binding modes and conformational changes upon binding. |
Unraveling Novel Biological Functions and Signaling Modulations
The structural motifs present in this compound suggest its potential involvement in various biological processes. α-Keto acids are key intermediates in fundamental metabolic pathways, such as the Krebs cycle and glycolysis. wikipedia.orgtuscany-diet.net They are also involved in amino acid metabolism through transamination reactions. tuscany-diet.net Certain α-keto acids have been shown to participate in cell signaling, acting as coenzymes or signaling molecules themselves. wikipedia.org
The methoxy group is a common feature in many biologically active natural products and approved drugs. researchgate.net It can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net For instance, the presence of methoxy groups in flavonoids has been shown to enhance their cytotoxic activity in cancer cell lines by facilitating ligand-protein binding and activating downstream signaling pathways. researchgate.net Methoxy-containing compounds have also been implicated in the modulation of cellular stress responses, such as endoplasmic reticulum (ER) stress, and in pathways related to neurodegenerative diseases. mdpi.com For example, resveratrol (B1683913) derivatives with methoxy groups have shown potential in inducing autophagic cell death in cancer cells by inhibiting the mTOR signaling pathway. nih.gov
Future research into the biological functions of this compound could investigate its role as a metabolic modulator or a signaling molecule. Studies could explore its effects on key cellular signaling pathways, such as those involved in cancer, inflammation, and neurodegeneration. Given the known neuroprotective effects of some methoxy-containing compounds, investigating the potential of this compound in models of neurological disorders would be a promising avenue of research.
| Potential Biological Role | Relevant Signaling Pathway | Research Focus |
|---|---|---|
| Metabolic Regulator | Krebs Cycle, Glycolysis, Amino Acid Metabolism wikipedia.orgtuscany-diet.net | Investigating its impact on cellular energy metabolism and nutrient sensing. |
| Anticancer Agent | PI3K/Akt/mTOR pathway, Apoptosis pathways nih.govnih.gov | Evaluating its cytotoxic effects on cancer cells and its mechanism of action. nih.gov |
| Neuroprotective Agent | Endoplasmic Reticulum (ER) Stress Response, Amyloidogenic Pathways mdpi.com | Assessing its ability to mitigate neuronal damage in models of neurodegenerative diseases. |
Q & A
Q. What are the recommended methods for synthesizing 3-Methoxy-2-oxopropanoic acid, and how can reaction yields be optimized?
Synthesis of this compound typically involves oxidation or substitution reactions. For example, ethyl 2-formyl-3-oxopropanoate derivatives (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) can serve as intermediates. Oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid may yield the desired product, while reduction steps might require sodium borohydride . To optimize yields:
- Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Adjust stoichiometry and temperature based on kinetic studies of similar oxo acids .
Q. How can the purity of this compound be validated in laboratory settings?
High-performance liquid chromatography (HPLC) is the gold standard for purity validation. A method adapted from oxo acid analysis (e.g., 3-methyl-2-oxobutanoic acid) can be applied:
- Column: C18 reverse-phase.
- Mobile phase: 0.2 M sodium hydroxide buffer or acetonitrile/water gradients.
- Detection: UV at 210–260 nm. Retention times for structurally similar compounds range from 13–25 minutes .
- Confirm purity via area normalization (>95%) and cross-validate with NMR or mass spectrometry .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure.
- Spill management: Neutralize with sodium bicarbonate and dispose via certified hazardous waste services .
- First aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers address discrepancies in stability data for this compound under varying storage conditions?
Stability studies should include:
- Temperature-controlled trials: Compare degradation rates at 4°C, room temperature, and −20°C over 30 days.
- HPLC monitoring: Track decomposition products (e.g., methoxy-phenyl derivatives) .
- pH sensitivity: Test stability in acidic (pH 3), neutral (pH 7), and alkaline (pH 10) buffers .
- Light exposure: Assess photodegradation using UV-visible spectroscopy .
Q. What experimental strategies can resolve contradictions in the biological activity of this compound derivatives?
- Structure-activity relationship (SAR) studies: Modify functional groups (e.g., methoxy or oxo positions) and compare bioactivity using in vitro assays .
- Enzyme inhibition assays: Test derivatives against target enzymes (e.g., oxidoreductases) to identify key interactions .
- Computational modeling: Use molecular docking to predict binding affinities and validate with kinetic data .
Q. How can researchers design experiments to evaluate the environmental impact of this compound?
- Aquatic toxicity testing: Follow OECD guidelines using Daphnia magna or zebrafish embryos .
- Biodegradation assays: Measure half-life in soil/water matrices under aerobic/anaerobic conditions .
- Bioaccumulation potential: Use logP values (calculated via software like ChemAxon) to estimate partitioning behavior .
Methodological Notes
- Spectral data interpretation: Reference NIST Chemistry WebBook for IR, NMR, and mass spectra of analogous compounds .
- Regulatory compliance: Align synthesis and disposal practices with GHS and OSHA standards .
- Data reproducibility: Document reaction conditions (e.g., solvent purity, catalyst batches) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
